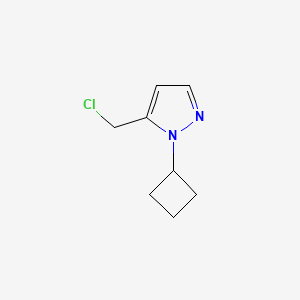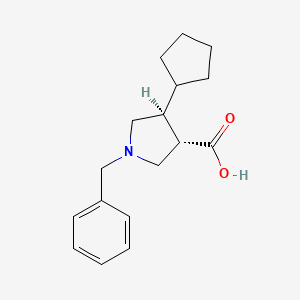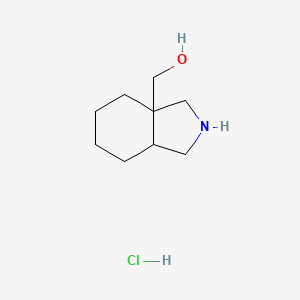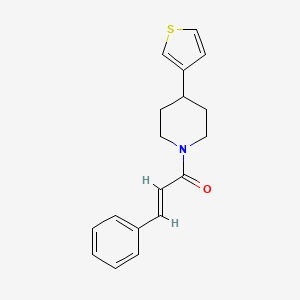![molecular formula C20H18N4O2 B2855516 N-(3-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105203-42-6](/img/structure/B2855516.png)
N-(3-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains a pyrimidoindole core, which is a fused ring system found in many biologically active compounds . The presence of an acetamide group suggests potential bioactivity, as amides are common in pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidoindole core, with additional groups attached at specific positions. The exact structure would depend on the positions and orientations of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the acetamide group could potentially undergo hydrolysis, and the pyrimidoindole core might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Anticancer Activity
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to the chemical structure , has been synthesized and analyzed for its anticancer properties. It targets the VEGFr receptor, as confirmed by molecular docking studies. The compound crystallizes in the orthorhombic crystal system, showing potential in cancer research through its interaction with molecular targets involved in cancer progression (Sharma et al., 2018).
Antiallergic Properties
Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides has led to the discovery of compounds with significant antiallergic activities. These compounds, through their structural design, have been identified to possess greater potency than established antiallergic agents, highlighting their potential in developing novel treatments for allergic reactions (Menciu et al., 1999).
Antimicrobial Effects
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have demonstrated promising antibacterial and antifungal activities. This suggests a valuable application in combating various pathogenic microorganisms, with specific compounds showing superior efficacy (Debnath & Ganguly, 2015).
Antioxidant Activity
The antioxidant capacity of specific acetamide derivatives has been studied, showing that these compounds possess considerable antioxidant properties. This finding indicates their potential utility in addressing oxidative stress-related conditions (Gopi & Dhanaraju, 2020).
Coordination Complexes and Self-Assembly
Studies have also delved into the synthesis of coordination complexes involving pyrazole-acetamide derivatives, demonstrating the influence of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, further expanding the utility of acetamide derivatives in medicinal chemistry (Chkirate et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-ethylphenyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-2-13-6-5-7-14(10-13)22-17(25)11-24-12-21-18-15-8-3-4-9-16(15)23-19(18)20(24)26/h3-10,12,23H,2,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFLTNBGQDWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2855433.png)





![(E)-N-[2-(2-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2855448.png)

![N-(3-fluoro-4-methylphenyl)-2-((4-(4-fluorophenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2855450.png)
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2855451.png)
![3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2855452.png)

![N-(2-chlorobenzyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2855454.png)
![4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2855455.png)